molecular formula C16H17ClN4O3 B2701135 N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1901044-35-6

N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2701135
CAS No.: 1901044-35-6
M. Wt: 348.79
InChI Key: SBEPLIOJNWOHLV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic small molecule based on a pyrimidine-4-carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry research . The strategic incorporation of a morpholine ring and a chloro-methoxyphenyl group is characteristic of compounds designed to modulate key biological targets. This structure is closely related to chemotypes investigated as potent and selective inhibitors of enzymes like N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key biosynthetic enzyme for bioactive lipid mediators . Consequently, this compound presents a valuable pharmacological tool for researchers studying the endocannabinoid system and lipid signaling pathways in cellular and disease models. Furthermore, pyrimidine derivatives are extensively studied in oncology research for their ability to interact with various kinase targets . The 2,4-dianilinopyrimidine motif, in particular, is a privileged structure in the design of ATP-competitive kinase inhibitors, such as those targeting Focal Adhesion Kinase (FAK), a protein implicated in cancer progression and metastasis . The structural features of this compound suggest it is a candidate for investigating FAK and related kinases in preclinical studies. Its potential research applications also extend to other fields, including microbiology, given the documented antimicrobial and cytotoxic properties of novel pyrimidine and pyrimidopyrimidine analogs against a range of Gram-positive and Gram-negative bacteria, fungal species, and cancerous cell lines .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-12(14)20-16(22)13-9-15(19-10-18-13)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEPLIOJNWOHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amidines under controlled conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the pyrimidine core.

    Attachment of the Chloro-Methoxyphenyl Group: The final step involves the coupling of the chloro-methoxyphenyl group to the pyrimidine core through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of morpholinopyrimidine derivatives, including N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide. These compounds have been evaluated for their ability to inhibit nitric oxide (NO) production and the expression of inflammatory markers in macrophage cells stimulated by lipopolysaccharides (LPS).

Key Findings:

  • Compounds derived from this scaffold demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at non-cytotoxic concentrations.
  • Molecular docking studies indicated a strong affinity for the active sites of iNOS and COX-2, suggesting a mechanism by which these compounds can modulate inflammatory responses .

Immunosuppressive Activity

The compound also shows promise in immunosuppressive applications, particularly relevant for organ transplantation. Research has demonstrated that variations in the substituents on the pyrimidine scaffold can significantly influence immunosuppressive activity.

Case Study:

  • A series of pyrimidine derivatives were synthesized, with one derivative showing an IC50 value of 1.6 µM in the Mixed Lymphocyte Reaction (MLR) assay, indicating potent immunosuppressive effects.
  • The presence of a morpholine moiety was crucial for enhancing immunosuppressive activity, with certain substitutions leading to significant reductions in allograft rejection rates .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

SAR Insights:

  • Systematic variation of substituents at positions 2, 4, and 6 of the pyrimidine scaffold has led to the identification of compounds with improved potency against specific biological targets.
  • For instance, modifications that enhance hydrophobic interactions or introduce electron-withdrawing groups have been shown to increase the inhibitory activity against enzymes involved in inflammatory pathways .

Summary of Biological Evaluations

Table 1 summarizes key biological evaluations related to the compound's applications:

Study Application Key Findings IC50 Value
Study 1Anti-inflammatoryInhibition of NO production and COX-2 expressionNot specified
Study 2ImmunosuppressiveEffective in MLR assay1.6 µM
Study 3SARVariations led to increased potencyVarious values

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Accessibility : outlines methods for synthesizing chloro/methoxyphenyl pyrimidine carboxamides, which could be adapted for large-scale production of the target compound .
  • Unresolved Questions : The role of the pyrimidine versus quinazoline core in kinase selectivity remains unclear. Comparative molecular docking studies are recommended to elucidate binding differences.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of target proteins, thereby modulating various biochemical pathways. This interaction can lead to significant biological effects, including anti-inflammatory and immunosuppressive activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, derivatives of morpholinopyrimidine have shown significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells. The compounds V4 and V8 derived from this class demonstrated a reduction in mRNA expression levels of iNOS and COX-2, indicating their effectiveness in suppressing inflammatory responses at non-cytotoxic concentrations .

CompoundIC50 (µM)Target
V4< 10iNOS
V8< 10COX-2

2. Immunosuppressive Activity

The immunosuppressive properties of this compound have been evaluated using the Mixed Lymphocyte Reaction (MLR) assay. Variations in substituents at different positions on the pyrimidine scaffold have revealed promising immunosuppressive activities, with some derivatives showing IC50 values as low as 1.6 µM . This suggests potential applications in organ transplantation and autoimmune diseases.

CompoundMLR IC50 (µM)Remarks
9b>10No activity
9c6.4Moderate activity
9r5.5Significant activity

3. Anticancer Potential

Pyrimidine derivatives, including this compound, have been explored for their anticancer properties. The structural modifications have led to compounds that inhibit key signaling pathways involved in cancer proliferation, particularly through targeting cyclin-dependent kinases (CDK). The ability to induce cell cycle arrest and apoptosis in various cancer cell lines has been documented, making these derivatives candidates for further development as anticancer agents .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized a series of morpholinopyrimidine derivatives and evaluated their anti-inflammatory effects in macrophages. Compounds were shown to significantly lower NO production without cytotoxicity .
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of pyrimidine derivatives has revealed that specific substitutions can enhance biological activity, particularly in immunosuppressive assays .
  • In Vivo Studies : Although most findings are from in vitro studies, there is growing interest in exploring the in vivo efficacy of these compounds using animal models to validate their therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring and chloro-substituted phenyl group are primary sites for nucleophilic substitution due to electron-deficient regions.

Pyrimidine Ring Substitution

The C6-morpholine group can undergo displacement under catalytic conditions. For example:

  • Replacement of morpholine with substituted amines (e.g., (S)-3-hydroxypyrrolidine) via palladium-catalyzed coupling enhances bioactivity .

ReactionConditionsYield (%)Reference
Morpholine → 3-HydroxypyrrolidinePd(OAc)₂, XPhos, 160°C (microwave)52%

Aromatic Chloro Substitution

The 5-chloro group on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) due to activation by the ortho-methoxy group.

ReactionNucleophileCatalystOutcomeReference
Cl → PiperidinoPiperidineK₂CO₃, DMF, 90°CIC₅₀ = 4.3 µM (immunosuppressive)
Cl → MorpholineMorpholineNH₄Cl, EtOH, refluxAnti-inflammatory activity

Hydrolysis of Carboxamide

The 4-carboxamide group hydrolyzes under acidic/basic conditions to form a carboxylic acid derivative, altering solubility and target interactions .

ReactionConditionsProductReference
Carboxamide → Carboxylic Acid6M HCl, 100°C, 12 hPyrimidine-4-carboxylic acid

Functionalization via Coupling Reactions

The chloro group participates in cross-coupling reactions to introduce aryl/heteroaryl moieties.

Reaction TypeConditionsProductReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, 100°CAryl amine analogs

Alkylation of Morpholine Nitrogen

The morpholine nitrogen undergoes alkylation with electrophiles (e.g., methyl iodide), modifying electron distribution.

ReactionConditionsOutcomeReference
N-AlkylationCH₃I, K₂CO₃, DMF, RTQuaternary ammonium salt

Condensation Reactions

The carboxamide participates in condensation with aldehydes or amines to form imines or ureas .

ReactionPartnerConditionsApplicationReference
With 4-chlorobenzaldehydeGlacial AcOH, ACN, refluxImine derivativesAnticancer leads

Structural Modifications and SAR Insights

  • Position 6 (Morpholine) : Substitution with polar groups (e.g., 3-hydroxypyrrolidine) improves target affinity .

  • Position 4 (Carboxamide) : Hydrolysis to carboxylic acid reduces enzymatic inhibition .

  • Phenyl Chloro Group : Replacement with amines enhances bioactivity (e.g., IC₅₀ = 2.1 µM for piperidino derivatives) .

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